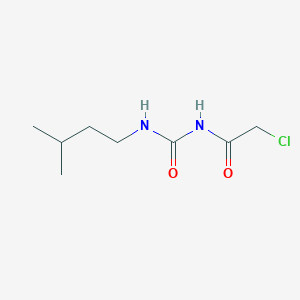

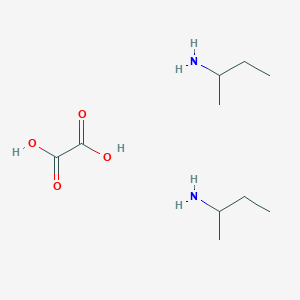

sec-Butylamine ethanedioate (2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sec-butylamine ethanedioate is a chemical compound that can be involved in various reactions and has been studied in different contexts. While the provided papers do not directly discuss sec-butylamine ethanedioate, they do provide insights into the behavior of sec-butylamine in various environments and its interactions with other compounds.

Synthesis Analysis

The synthesis of compounds related to sec-butylamine has been explored in several studies. For instance, sec-butylurea was synthesized using sec-butylamine and potassium cyanate, which was then used to produce other derivatives such as 5-bromo-3-sec.-butyl-6-methyluracil . Additionally, sec-butylamine was used to synthesize enantiomers of 2-sec-butylamino-5-(2-chloropyrid-4-yl)-1,3,4-thiodiazoles, which exhibited herbicidal properties . These studies demonstrate the versatility of sec-butylamine as a starting material for synthesizing various organic compounds.

Molecular Structure Analysis

The molecular structure of sec-butylamine-related compounds has been investigated, particularly in the context of crystallography. For example, the crystal structure of (S)-sec-butylammonium l-tartrate monohydrate was determined, showing the combination of (S)-sec-butylamine with l-tartaric acid . This study provides insight into the stereochemistry and molecular interactions of sec-butylamine when it forms salts with other organic acids.

Chemical Reactions Analysis

Sec-butylamine undergoes various chemical reactions, as evidenced by the studies on its behavior in different environments. The deamination of sec-butylamine over acidic zeolites was studied, revealing the formation of butenes and di-sec-butylamines as reaction products . The reaction kinetics and the influence of zeolite structure on the activity were also discussed, highlighting the complexity of reactions involving sec-butylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butylamine and its mixtures have been characterized in some of the studies. The volumetric behavior of binary liquid mixtures containing sec-butylamine was examined, with densities determined at various temperatures and excess molar volumes calculated to understand the departure from ideal behavior . This research provides valuable data on the interactions between sec-butylamine and other amines in solution.

Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Biocatalysis

- Kinetic Resolution of sec-Butylamine : A study detailed the kinetic resolution of (R,S)-sec-butylamine using ω-transaminase from Vibrio fluvialis JS17 under reduced pressure to selectively remove an inhibitory product. This process was optimized at pH 7.0, achieving a 98% enantiomeric excess of (R)-sec-butylamine with 53% conversion, demonstrating the enzyme's potential in producing enantiomerically pure compounds (Yun et al., 2004).

Analytical Chemistry Applications

- Gas Chromatographic Determination : Optimization of derivatization conditions for the gas chromatographic determination of sec-butylamine by response surface methodology was performed to establish a method for its analysis, highlighting the compound's role in analytical chemistry (Zhou Dan, 2012).

- Rapid Determination in Fruits : A rapid determination method for sec-butylamine residue in fruits using headspace gas chromatography was developed, indicating the importance of sec-butylamine in food safety and quality control (Han Me, 2014).

Material Science and Catalysis

- Dehydrogenation of Amine-Borane Fuel Blends : Research on mixtures containing ammonia-borane and sec-butylamine-borane demonstrated their liquid state throughout the hydrogen release process, showing applications in hydrogen storage technologies (S. Mal et al., 2011).

Chemical Synthesis

- Sonogashira Coupling in Amine–Water Solvent Mixtures : A study on copper-free Sonogashira coupling of aryl iodides in sec-butylamine–water solvent mixtures showed the solvent's efficiency in facilitating rapid and efficient coupling reactions at ambient temperature, indicating its utility in organic synthesis (A. Komáromi et al., 2008).

Environmental Chemistry

- Henry's Law Coefficients of Atmospheric Organics : An improved method for measuring Henry's law constants of atmospheric organics, including sec-butylamine, was developed. This method helps understand the compound's behavior in the atmosphere, contributing to environmental chemistry (J. Kish et al., 2013).

Safety and Hazards

The safety data sheet for sec-Butylamine, a related compound, suggests that it is harmful if swallowed and can cause burns . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Wirkmechanismus

Target of Action

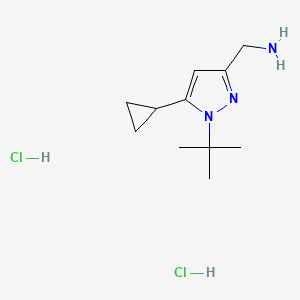

Sec-Butylamine ethanedioate (2:1), also known as butan-2-amine;oxalic acid, is an organic chemical compound with the formula CH3CH2CH(NH2)CH3

Mode of Action

It’s known that amines can act as bases, accepting protons from other molecules, or as nucleophiles, forming new bonds with carbon atoms . This can lead to various changes in the target molecules, potentially altering their function.

Biochemical Pathways

One study suggests that sec-butylamine inhibits pyruvate oxidation in penicillium digitatum hyphae, suggesting that the pyruvate dehydrogenase complex is the primary site of its fungistatic action .

Pharmacokinetics

Amines are generally known to be well-absorbed and distributed throughout the body due to their polarity and ability to form hydrogen bonds .

Result of Action

For example, they can alter enzyme activity, receptor signaling, or cell membrane properties .

Action Environment

The action, efficacy, and stability of sec-Butylamine ethanedioate (2:1) can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by pH, which can in turn influence their ability to interact with their targets .

Eigenschaften

IUPAC Name |

butan-2-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAGWKPTZWGLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid](/img/structure/B2509482.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)